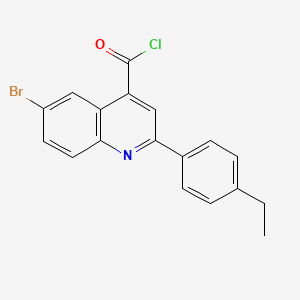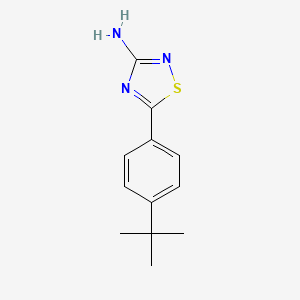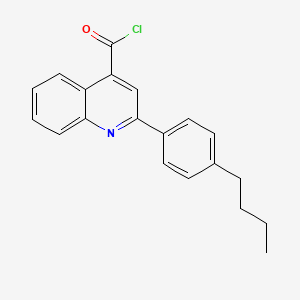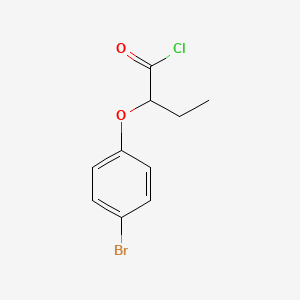
2-(4-Bromophenoxy)butanoyl chloride
Descripción general
Descripción
“2-(4-Bromophenoxy)butanoyl chloride” is a synthetic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 . It is used extensively in research and industry.
Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenoxy)butanoyl chloride” is represented by the formula C10H10BrClO2 . More detailed structural information might be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromophenoxy)butanoyl chloride” include a molecular weight of 277.54 and a molecular formula of C10H10BrClO2 . More specific properties like boiling point, density, etc., might be available in specialized chemical databases or safety data sheets.Aplicaciones Científicas De Investigación
1. Interaction with Muscle Chloride Channels
2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, structurally related to 2-(4-Bromophenoxy)butanoyl chloride, have been studied for their effects on chloride membrane conductance in rat striated muscle. Research shows that lengthening the alkyl chain up to three methylenic groups increases biological activity, which is then diminished in longer analogues. This suggests potential applications in muscle physiology and pharmacology studies (Carbonara et al., 2001).
2. Synthesis of Thermotropic Dendrimers
The compound has been used in the synthesis and characterization of monomers like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane. These monomers are crucial for creating thermotropic dendrimers, which have potential applications in materials science and nanotechnology (Percec et al., 1994).
3. Use in Analytical Chemistry
2-(4-Bromophenoxy)butanoyl chloride derivatives are used in methods to determine bromide in various samples. The compound participates in chemical reactions that facilitate the detection and quantification of bromide, which is essential in environmental analysis and quality control in the chemical industry (Mishra et al., 2001).
4. Environmental Chemistry and Water Treatment
The compound and its derivatives are used in studies exploring the degradation of bromophenols in water treatment processes. Understanding the reaction kinetics and by-products formation during such processes is essential for environmental safety and water purification technologies (Luo et al., 2019).
Propiedades
IUPAC Name |
2-(4-bromophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNPEWBYDYGUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)
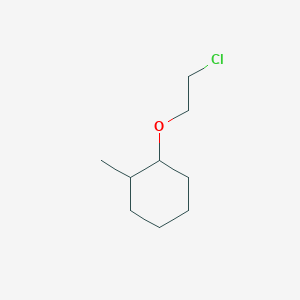
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)
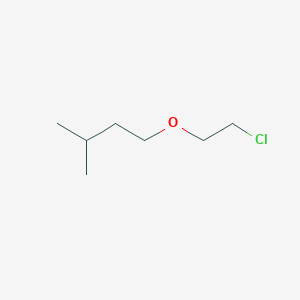
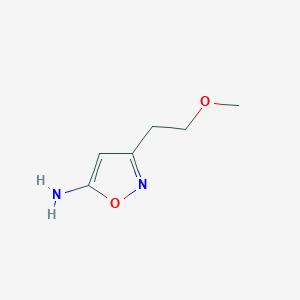
![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)

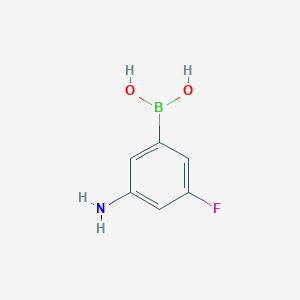
![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)
